molecular formula C10H7N3O4 B4180235 2-nitro-N-(1,2-oxazol-3-yl)benzamide

2-nitro-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B4180235
M. Wt: 233.18 g/mol
InChI Key: OGHMSZNNYVWCRM-UHFFFAOYSA-N
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Description

2-nitro-N-(1,2-oxazol-3-yl)benzamide is a synthetic compound with the molecular formula C10H7N3O4 and a molecular weight of 233.18 g/mol. This chemical belongs to the class of substituted benzamides, characterized by a benzamide core structure integrated with a nitro group and a 1,2-oxazole heterocyclic moiety. This specific architecture, particularly the oxazole ring, is a recognized pharmacophore in medicinal chemistry, making this compound a valuable scaffold for the development of novel bioactive molecules. The structural features of this benzamide derivative suggest several potential applications in scientific research. Compounds with similar N-(isoxazol-3-yl)benzamide structures have been investigated for their herbicidal properties. Furthermore, the oxazole ring is a prominent feature in modern drug discovery. Recent research has highlighted the potential of oxazole-containing compounds as radical-trapping antioxidants for investigating ferroptosis, an iron-dependent form of cell death linked to neurodegenerative diseases. The presence of the nitro group also offers a synthetic handle for further chemical modifications, such as reduction to an amino group, enabling the exploration of a wider range of structure-activity relationships. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-nitro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(11-9-5-6-17-12-9)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMSZNNYVWCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1,2-oxazol-3-yl)benzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, which is then coupled with an isoxazole derivative. The nitration can be achieved using nitric acid or a mixture of nitric and sulfuric acids . The coupling reaction often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and strong bases.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2-nitro-N-(1,2-oxazol-3-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₇N₃O₄* Nitro (C6H4NO2), oxazol-3-yl (C3H2NO) ~233.2 (calculated) Ortho-nitrobenzamide with oxazole N-substituent; potential hydrogen-bonding motifs
2-Nitro-N-(2-nitrophenyl)benzamide C₁₃H₉N₃O₅ Dual nitro groups (C6H3(NO2)₂) 287.23 Di-nitro substitution; planar amide fragment with distinct dihedral angles (71.76°)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-dimethylalkyl, methylbenzamide 207.27 N,O-bidentate directing group; flexible hydroxyalkyl chain
2-Nitro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4j) C₁₄H₉N₅O₃S Pyridinyl-thiadiazole, nitro 327.32 Thiadiazole core with pyridine substituent; broad-spectrum bioactivity

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Effects: The oxazole ring in the target compound introduces rigidity and aromaticity compared to the flexible hydroxyalkyl chain in .
  • Hydrogen Bonding : The di-nitro derivative forms a 3D network via N–H···O and C–H···O interactions, critical for crystal packing. The target compound’s oxazole may participate in similar interactions, though its exact hydrogen-bonding pattern remains uncharacterized.

Table 3: Functional Comparisons

Compound Reported Bioactivity Potential Applications
This compound Not explicitly reported; inferred from analogs Enzyme inhibition, antimicrobial agents
2-Nitro-N-(2-nitrophenyl)benzamide Antimicrobial, anticonvulsant, enzyme inhibition Pharmaceutical lead optimization
4j Broad-spectrum (unspecified) Anticancer, antibacterial candidates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Metal-catalyzed C–H functionalization Synthetic chemistry, catalysis

Key Observations:

  • Bioactivity : The nitro group’s electron-withdrawing nature may enhance interactions with biological targets, as seen in the di-nitro analog’s antimicrobial properties . The oxazole ring’s metabolic stability could make the target compound a superior candidate compared to thiadiazole derivatives like 4j, which may exhibit higher toxicity.
  • Applications : While the hydroxyalkyl derivative is tailored for catalysis, the target compound’s structural features align more with drug discovery, particularly in targeting enzymes or microbial pathogens.

Q & A

Q. Table 1: Yield Comparison for Amide Coupling Methods

MethodYield (%)Reaction TimeReference
Traditional reflux846 hours
Microwave-assisted8930 minutes

Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C2 of benzamide, oxazole protons at δ 6.5–7.5 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈N₃O₄: 234.0514) .

X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 71.76° between benzamide and oxazole planes) .

HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

Methodological Answer:
Key properties include:

Solubility :

  • Poor aqueous solubility (common in nitro-aromatics); use DMSO stock solutions (<10 mM) with sonication .

Stability :

  • Light-sensitive due to nitro group; store in amber vials at –20°C.
  • Hydrolytic stability: Monitor via pH-controlled TLC (neutral conditions preferred) .

LogP : Predicted ~2.1 (via ChemDraw), indicating moderate membrane permeability .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this benzamide derivative?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:

Metabolic profiling : Use LC-MS to identify hepatic metabolites (e.g., nitro-reduction products) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Corrogate plasma concentration-time curves with target engagement assays .

Q. Table 2: Example SAR for Nitro-Substituted Analogs

SubstituentIn vitro IC₅₀ (µM)In vivo EfficacyNotes
–NO₂0.45LowHigh plasma clearance
–CN0.62ModerateImproved metabolic stability

Advanced: What computational strategies are effective in modeling the interaction between this compound and enzyme targets like kinase inhibitors?

Methodological Answer:

Molecular docking :

  • Use AutoDock Vina with crystal structures (e.g., PDB: 5EDQ) to predict binding poses. Focus on hydrogen bonds between the nitro group and kinase hinge residues (e.g., Glu883 in EGFR) .

Molecular Dynamics (MD) :

  • Simulate ligand-protein stability (10 ns trajectories) in GROMACS; validate RMSD fluctuations (<2 Å for stable binding) .

Quantum Mechanics (QM) :

  • Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic attack sites on the oxazole ring .

Advanced: What methodologies address challenges in crystallizing nitro-substituted benzamides for X-ray diffraction studies?

Methodological Answer:
Challenges include polymorphism and poor crystal growth due to planar rigidity. Solutions:

Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize π-π stacking .

Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions .

Software tools :

  • SHELXL : Refine anisotropic displacement parameters for nitro groups .
  • WinGX/ORTEP : Visualize hydrogen-bonding networks (e.g., N–H⋯O chains along [100] axis) .

Q. Table 3: Crystallographic Data for 2-Nitrobenzamide Derivatives

ParameterValueReference
Space groupP212121
Dihedral angle (°)71.76 (benzamide-oxazole)
Hydrogen bondsN–H⋯O (2.89 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-N-(1,2-oxazol-3-yl)benzamide
Reactant of Route 2
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2-nitro-N-(1,2-oxazol-3-yl)benzamide

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